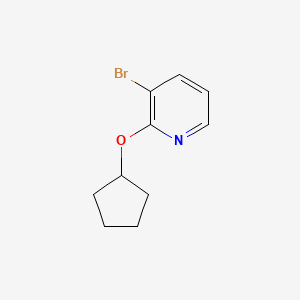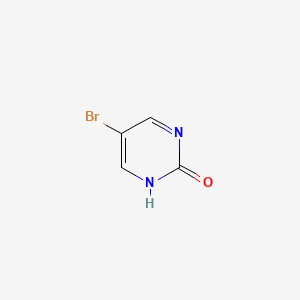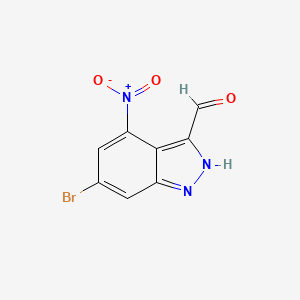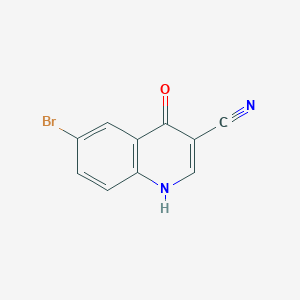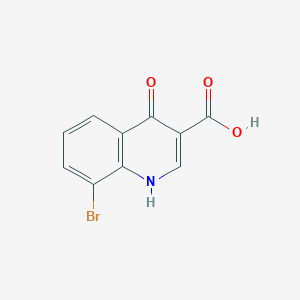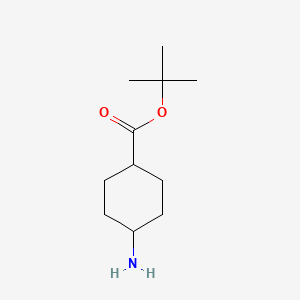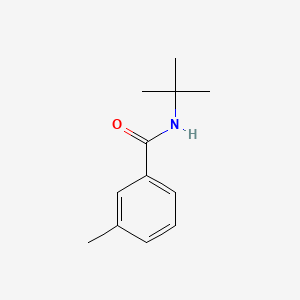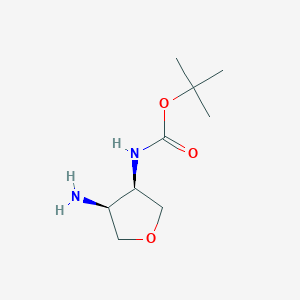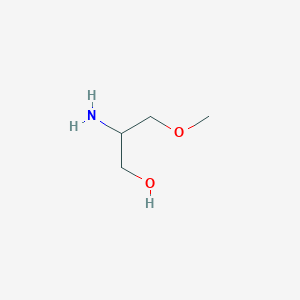
2-Amino-3-methoxypropan-1-OL
Overview
Description
2-Amino-3-methoxypropan-1-ol is a chemical compound with the molecular formula C₄H₁₁NO₂. It is a colorless, hygroscopic solid that plays a significant role in various synthetic processes and pharmaceutical applications. The compound consists of an amino group (-NH₂) attached to the carbon atom adjacent to the methoxy group (-OCH₃), with a hydroxyl group (-OH) on the adjacent carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-3-methoxypropan-1-ol involves the reduction of 3-nitro-2-methoxypropan-1-ol using a suitable reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst. Another method includes the alkylation of 3-methoxypropionitrile followed by reduction .
Industrial Production Methods
Industrial production methods often involve the use of catalytic hydrogenation processes. For example, the reduction of 3-methoxypropionitrile in the presence of a nickel catalyst under controlled temperature and pressure conditions can yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
Major products formed from these reactions include various amino alcohols and their derivatives, which are used as intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Amino-3-methoxypropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, such as pharmaceutical intermediates and chiral ligands.
Biology: The compound is used in the synthesis of oligonucleotides containing a primary amino group at the 5’-terminus, which is significant in molecular biology for creating modified oligonucleotides for research and therapeutic purposes.
Medicine: Derivatives of this compound exhibit potential in antimalarial applications and enzymatic resolution in asymmetric synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxypropan-1-ol involves its participation in various biochemical pathways. The amino group allows it to act as a nucleophile in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in synthetic chemistry and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-methoxypropan-2-ol: Similar in structure but with different functional group positioning.
3-Amino-2-methoxypropan-1-ol: Another isomer with a different arrangement of functional groups.
1-Methoxy-2-propanol: Lacks the amino group but shares the methoxy and hydroxyl functionalities.
Uniqueness
2-Amino-3-methoxypropan-1-ol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
2-amino-3-methoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNDTAVKGMNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


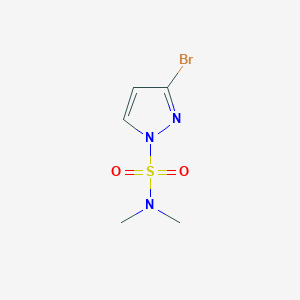
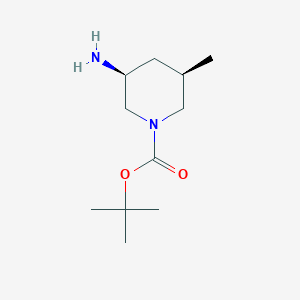
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3021683.png)
